molecular formula C16H15BrO2 B8296010 5-Bromo-2-methoxy-4-methyl-4'-methylbenzophenone

5-Bromo-2-methoxy-4-methyl-4'-methylbenzophenone

Cat. No. B8296010
M. Wt: 319.19 g/mol
InChI Key: JNTSJKUAGWUDRX-UHFFFAOYSA-N
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Patent
US06037488

Procedure details

Employing the same general procedure as for the preparation 5-bromo-2-methoxy-4'-methylbenzophenone (Compound H), 780 mg (3.9 mmol) of 4-bromo-1-methoxy-3-methylbenzene (Compound E) was converted into the title compound using 260 mg (1.9 mmol) of aluminum chloride, 0.6 mL (0.7 g, 4.7 mmol) of p-toluoyl chloride and 17 mL of dichloromethane. Purification by flash chromatography (silica, 5% ethyl acetate in hexane) gave the title compound as a white solid.
Name
5-bromo-2-methoxy-4'-methylbenzophenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Compound H
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
780 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([O:17][CH3:18])=[C:6]([CH:16]=1)[C:7]([C:9]1[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][CH:10]=1)=[O:8].Br[C:20]1C=CC(OC)=CC=1C>>[Br:1][C:2]1[C:3]([CH3:20])=[CH:4][C:5]([O:17][CH3:18])=[C:6]([CH:16]=1)[C:7]([C:9]1[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][CH:10]=1)=[O:8]

Inputs

Step One
Name
5-bromo-2-methoxy-4'-methylbenzophenone
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC(=C(C(=O)C2=CC=C(C=C2)C)C1)OC
Name
Compound H
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC(=C(C(=O)C2=CC=C(C=C2)C)C1)OC
Name
Quantity
780 mg
Type
reactant
Smiles
BrC1=C(C=C(C=C1)OC)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=C(C=C1)OC)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=CC(=C(C(=O)C2=CC=C(C=C2)C)C1)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.